molecular formula C11H22ClNO2 B2437693 Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride CAS No. 2138278-93-8

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B2437693
CAS No.: 2138278-93-8
M. Wt: 235.75
InChI Key: MCCATMVHAUFXNU-UHFFFAOYSA-N
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Description

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

tert-butyl 1-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2,3)14-9(13)11(12)7-5-4-6-8-11;/h4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCATMVHAUFXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138278-93-8
Record name tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl cyclohexanecarboxylate with an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H22ClNO2
  • Molecular Weight : 235.75 g/mol
  • Structural Features : The compound consists of a cyclohexane ring substituted with an amino group and a tert-butyl ester functional group, which contribute to its stability and reactivity in biological systems.

Scientific Research Applications

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride has diverse applications in several scientific domains:

Organic Chemistry

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in multiple chemical reactions, including substitution, reduction, and oxidation reactions.
  • Reagent for Functionalization : It can be utilized to introduce functional groups into other organic molecules due to its reactivity.

Medicinal Chemistry

  • Pharmaceutical Development : It is used in the development of pharmaceutical drugs targeting specific receptors or enzymes. The compound's ability to modulate biological pathways makes it valuable in drug design .
  • Biological Activity : Research indicates that it may exhibit various biological activities, including enzyme inhibition and receptor binding, which are critical for therapeutic applications.

Biochemistry

  • Building Block for Biologically Active Molecules : The compound acts as a scaffold for synthesizing biologically active molecules, facilitating the study of interactions within biochemical pathways .
  • Protein Interaction Studies : Its ability to form stable complexes with proteins suggests a role in modulating biological pathways essential for cellular functions.

Case Studies and Research Findings

Several studies have explored the implications of this compound:

Study on Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition suggests its potential therapeutic applications for metabolic disorders .

Pharmacokinetic Studies

Ongoing investigations aim to elucidate the pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound. Understanding these parameters is critical for assessing its therapeutic potential and safety profile in clinical settings .

Mechanism of Action

The mechanism of action of tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride
  • Tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate

Uniqueness: Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific structural properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its role as a building block for complex molecules further highlight its importance .

Biological Activity

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula : C11_{11}H19_{19}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 235.75 g/mol
  • Functional Groups : Contains a tert-butyl group, an amino group, and a carboxylate moiety.

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

The biological activity of this compound primarily involves its ability to act as a ligand. It binds to specific receptors or enzymes, modulating their activity and influencing various cellular processes. This interaction can lead to significant physiological responses depending on the target involved.

Key Mechanisms:

  • Ligand Binding : The compound can form stable complexes with proteins, affecting their function.
  • Modulation of Biological Pathways : By altering the activity of enzymes or receptors, it can impact signaling pathways crucial for cellular function.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain microbial strains.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may have implications for treating diseases associated with those enzymes .

Case Study 1: Enzyme Interaction

In a study investigating the inhibition of HsPim-1 enzymatic activity, this compound demonstrated significant inhibitory effects. The results indicated that the compound could effectively block enzymatic pathways associated with cancer proliferation .

Case Study 2: Pharmacological Applications

Another study explored the use of this compound as a pharmaceutical intermediate. It was found to enhance the bioavailability of certain drugs when used in combination therapies, indicating its potential role in drug formulation.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl trans-4-aminocyclohexanecarboxylate hydrochlorideC10_{10}H15_{15}ClN2_{2}O2_{2}Lacks tert-butyl group; altered reactivity
Cyclohexanecarboxylic acid, 4-amino-, methyl esterC10_{10}H17_{17}NO2_{2}Contains methyl ester instead of tert-butyl; different solubility properties
Octanoic acid, 8-amino-, 1,1-dimethylethyl esterC14_{14}H29_{29}NO2_{2}Longer carbon chain; potential for different biological activity due to hydrophobicity

This table illustrates how this compound stands out due to its specific structural arrangement and potential biological activities compared to similar compounds.

Q & A

Q. Q1. What are the recommended synthetic routes for tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride, and how can side products be minimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

Protection of the amine : Use tert-butoxycarbonyl (Boc) groups to protect the cyclohexane-amine moiety, as seen in analogous Boc-protected amino acid esters (e.g., tert-butyl aminoacetate hydrochloride in ). Boc protection minimizes unwanted nucleophilic side reactions.

Carboxylation : Introduce the carboxylate group via nucleophilic substitution or coupling reactions under anhydrous conditions.

Hydrochloride Salt Formation : Treat the intermediate with HCl in a non-aqueous solvent (e.g., dioxane or ethyl acetate) to precipitate the hydrochloride salt.
Minimizing Side Products :

  • Use stoichiometric control (e.g., 1.1 equivalents of Boc-anhydride) to avoid over-protection.
  • Monitor reaction progress via TLC or HPLC (as outlined in analytical protocols in ).
  • Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials.

Basic

Q. Q2. What purification techniques are optimal for this compound?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., ethanol/water or dichloromethane/hexane) to exploit solubility differences. Precipitate impurities by slow cooling.
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for polar impurities. Monitor fractions using UV-Vis or LC-MS (referenced in ).
  • Ion-Exchange Chromatography : Useful for separating hydrochloride salts from neutral byproducts.

Advanced

Q. Q3. How can crystallographic disorder in the structure of this compound be resolved using SHELX?

Methodological Answer: Crystallographic disorder arises from overlapping conformers or dynamic moieties (e.g., the tert-butyl group). To address this:

Data Collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data.

SHELXL Refinement :

  • Use PART and FREE commands to model partial occupancy of disordered atoms.
  • Apply geometric restraints (e.g., DFIX for bond lengths) to maintain chemically reasonable geometries.
  • Validate refinement with CHIV and PLATON checks (as described in ).

Validation : Cross-check thermal parameters (B-factors) and residual density maps to ensure disorder is not an artifact of poor data quality.

Advanced

Q. Q4. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.
    • Analyze degradation products via HPLC-MS at intervals (e.g., 0, 7, 14 days) using protocols in .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life.
  • Solid-State Stability : Store samples under controlled humidity (e.g., 40°C/75% RH) and monitor crystallinity via PXRD.

Basic

Q. Q5. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify tert-butyl signals (~1.2 ppm for CH₃, 28–30 ppm for quaternary C).
    • 2D NMR (COSY, HSQC) : Assign cyclohexane ring protons and amine/carboxylate connectivity.
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺–H, ~2500–3000 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and isotopic pattern for Cl⁻ (3:1 ratio for M+2) .

Advanced

Q. Q6. How should discrepancies between reported and experimental melting points be addressed?

Methodological Answer:

Re-Analyze Purity : Use DSC (differential scanning calorimetry) to detect eutectic mixtures or polymorphs.

Cross-Validate Methods : Compare melting points measured via capillary vs. hot-stage microscopy.

Check Hygroscopicity : Moisture absorption can lower observed melting points. Dry samples under vacuum (40°C, 24 h) and repeat analysis .

Basic

Q. Q7. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per ).
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride dust.
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be stored in sealed containers for hazardous waste contractors .

Advanced

Q. Q8. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) using stopped-flow UV-Vis.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps.
  • Isotopic Labeling : Use ¹⁸O-labeled carboxylates to track acyl transfer pathways, as demonstrated in analogous systems .

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